1-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]piperidine-4-carboxamide
Description
1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide (CAS: 361199-12-4) is a pyrimidine-derived compound with the molecular formula C₁₃H₂₀N₆O and a molecular weight of 276.34 g/mol . Its structure features a 4,6-dimethylpyrimidin-2-yl group linked via an amino-imino bridge to a piperidine-4-carboxamide moiety. This hybrid architecture combines the hydrogen-bonding capacity of the guanidine-like imino group with the conformational flexibility of the piperidine ring, making it a promising candidate for targeting biological macromolecules such as kinases or transcription factors . The compound is synthesized via condensation reactions involving pyrimidine precursors and functionalized piperidine intermediates, often under microwave irradiation or solvent-mediated conditions .
Properties
IUPAC Name |
1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZUIQIVLXSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as carbodiimide or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane or ethanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Amide Bond Formation
The piperidine-4-carboxamide core likely arises from coupling a piperidine-4-carboxylic acid with an amine-containing pyrimidine derivative. Common activation methods for carboxylic acids include:
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Cyanuric fluoride (CF) activation : Used in coupling reactions (e.g., General Procedure E in ), where CF activates carboxylic acids for nucleophilic substitution with amines.
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PCl₃ or 2-chloro-1-methylpyridinium iodide : Employed as activating agents for amide bond formation (e.g., General Procedure I in ).
For this compound, the pyrimidinylamine would act as the nucleophile, reacting with the activated piperidine-4-carboxylic acid to form the amide bond.
Imino Group Formation
The imino (–NH–) linkage between the pyrimidine and piperidine moieties suggests a condensation reaction or reductive amination . Potential pathways include:
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Schiff base formation : Reaction of the pyrimidinylamine with a carbonyl group (e.g., ketone or aldehyde) followed by dehydration to form the imine.
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Reductive amination : If an aldehyde/imine intermediate is involved, reduction with agents like NaBH₃CN or H₂/Pd could stabilize the imino bond.
In related compounds (e.g., ), reductive amination is used to form piperidine derivatives, supporting this mechanism.
Pyrimidine Substitution
The 4,6-dimethylpyrimidin-2-yl group is likely introduced via nucleophilic aromatic substitution (NAS). For example:
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Starting with 2-chloropyrimidine derivatives, substitution with amines under basic conditions (e.g., Et₃N) is a common approach (see ).
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Analogous reactions in describe NAS followed by nitro group hydrogenation, though the exact steps for this compound’s pyrimidine substitution are not detailed.
Pharmacokinetic Considerations (Inferred)
While no direct pharmacokinetic data exists for this compound, related piperidine-4-carboxamides (e.g., ) show:
| Parameter | Value |
|---|---|
| Clearance (Cl) | ~14 mL/min/kg |
| Volume of distribution (Vd) | ~0.6 L/kg |
| Half-life (t₁/₂) | ~80 min |
| Oral bioavailability (F) | ~42% |
These values suggest potential challenges in optimizing bioavailability, as seen in similar compounds.
Structural Features and Reactivity
The compound’s piperidine-4-carboxamide core is a common scaffold in kinase inhibitors (e.g., ), while the 4,6-dimethylpyrimidin-2-yl group enhances lipophilicity and binding affinity. The imino bridge may serve as a hinge-binding motif, as observed in pyrrole-based kinase inhibitors ( ).
Key Synthetic Challenges
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Selectivity in amide bond formation : Avoiding side reactions during activation of the carboxylic acid.
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Stability of the imino group : Potential hydrolysis under acidic/basic conditions requires controlled reaction conditions.
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Purification : Separation of byproducts from coupling or condensation steps.
Research Findings and Implications
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structure includes a pyrimidine moiety, which is known for its biological activity. The following are key areas of research:
- Anticancer Activity : Studies have shown that derivatives of 4,6-dimethylpyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The imino group in the compound enhances its ability to interact with biological targets, potentially inhibiting cancer cell proliferation .
- Antioxidant Properties : Compounds containing the pyrimidine structure have demonstrated antioxidant activities through mechanisms such as ferrous ion chelation and radical scavenging. These properties are crucial for developing drugs that mitigate oxidative stress-related diseases .
- Antimicrobial Activity : Research indicates that similar compounds can inhibit bacterial growth by interfering with essential biochemical pathways. The molecular docking studies suggest that these compounds can bind effectively to bacterial proteins necessary for survival .
Biochemical Applications
In biochemical research, 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide has been utilized in various assays and studies:
- Enzyme Inhibition Studies : The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways. This can be particularly useful in drug development for diseases such as diabetes and obesity where enzyme regulation is crucial .
- Molecular Docking Studies : Computational methods have been employed to predict the interactions between this compound and various biological targets. Such studies help in understanding the quantitative structure-activity relationship (QSAR) and guide the design of more potent analogs .
Material Science
The unique chemical properties of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide extend to material science applications:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its ability to form stable complexes with metals suggests potential applications in creating advanced materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria or fungi . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Applications | References |
|---|---|---|---|---|
| 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide | C₁₃H₂₀N₆O | Pyrimidine + imino-piperidine-carboxamide | Potential kinase/STAT3 inhibition, antiviral | |
| 1-(4,6-Dimethylpyrimidin-2-yl)guanidine | C₇H₁₂N₆ | Pyrimidine + guanidine group | STAT3 inhibition, anticancer activity | |
| Bis(4,6-dimethylpyrimidin-2-yl)amine | C₁₀H₁₂N₆ | Dimeric pyrimidine cores linked by amine | Chelation, metal-binding applications | |
| N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine | C₁₄H₁₄F₃N₅ | Pyrimidine + trifluoromethylphenyl-guanidine | Enhanced metabolic stability, hydrophobic interactions | |
| 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide | C₁₂H₁₈N₄O | Pyrimidine + piperidine-carboxamide (no imino group) | SARS-CoV-2 inhibition (predicted) |
Key Observations:
Substituent Effects on Bioactivity: The imino group in the target compound enables additional hydrogen-bonding interactions compared to 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide, which lacks this moiety . This difference may enhance binding affinity to targets like STAT3, as seen in related guanidine derivatives .
Structural Rigidity vs. Flexibility :
- Bis(4,6-dimethylpyrimidin-2-yl)amine exhibits structural rigidity due to its dimeric pyrimidine core, favoring metal-chelation applications . In contrast, the piperidine ring in the target compound provides conformational flexibility, likely enhancing adaptability to protein binding pockets .
Toxicity and Solubility :
- The target compound’s carboxamide group may improve aqueous solubility compared to simpler guanidine analogs like 1-(4,6-dimethylpyrimidin-2-yl)guanidine . However, analogs such as 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide carry hazard warnings (H302, H315, H319), suggesting substituents influence toxicity profiles .
Biological Activity
1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide, also known by its CAS number 361199-12-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N6O
- Molecular Weight : 276.34 g/mol
- CAS Number : 361199-12-4
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Notably, it has been studied for its potential as a CCR5 antagonist, which is crucial in HIV research. The CCR5 receptor is a co-receptor for HIV entry into cells, making it a target for antiviral therapies.
Antiviral Activity
Research indicates that compounds similar to 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide exhibit strong inhibitory effects on HIV replication. For instance, a related piperidine derivative demonstrated an IC50 value of 1.1 nM against CCR5-utilizing HIV strains in human peripheral blood mononuclear cells . This suggests that the compound may share similar mechanisms that inhibit viral entry and replication.
Biological Activity Overview
Case Studies and Research Findings
- HIV Research : A study highlighted the development of piperidine derivatives as CCR5 antagonists with enhanced metabolic stability and antiviral potency. The lead compound showed significant efficacy in inhibiting HIV envelope-mediated membrane fusion .
- Antioxidant Studies : Investigations into the antioxidant capabilities of pyrimidine derivatives revealed that compounds featuring the 4,6-dimethylpyrimidine moiety exhibited effective radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
- Cytotoxicity Assays : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The presence of specific substituents on the pyrimidine ring was found to enhance cytotoxic activity significantly .
Pharmacokinetics
The pharmacokinetic profile of related piperidine derivatives indicates favorable absorption and distribution characteristics. For example, compounds with similar structures have shown good bioavailability and metabolic stability in preclinical models .
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
Q & A
Q. What are the key considerations for synthesizing 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide with high purity?
Synthesis requires precise control of reaction conditions (e.g., solvent choice, temperature, stoichiometry). For example, analogs like 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine were synthesized in dichloromethane with NaOH, achieving 99% purity after multiple washes and purification steps . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrimidine protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for exact mass matching).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch near 1650 cm) .
Q. How can computational methods aid in optimizing synthetic routes?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error approaches . Tools like Gaussian or ORCA simulate transition states, while PubChem data (e.g., InChI keys) validate structural hypotheses .
Q. What safety protocols are recommended for handling intermediates during synthesis?
- Toxic intermediates : Use fume hoods and personal protective equipment (PPE) for pyrimidine derivatives (e.g., H300–H313 hazard codes for toxicity) .
- Storage : Follow P401–P422 guidelines (e.g., inert atmosphere for air-sensitive reagents) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX provides unambiguous bond lengths and angles. For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide’s structure was confirmed via SC-XRD, revealing planar pyrimidine and acetamide moieties . Key steps:
Q. How should researchers address contradictions between experimental and computational data?
Q. What reactor design principles apply to scaling up synthesis while minimizing side reactions?
Q. How can comparative studies with structural analogs enhance understanding of bioactivity?
Compare with analogs like 4-amino-5-methylpyrimidine or piperidine-4-carboxamide derivatives:
- SAR analysis : Modify substituents (e.g., methyl groups on pyrimidine) to assess impact on binding affinity .
- Data table :
| Analog | Modification | Bioactivity (IC) |
|---|---|---|
| Parent compound | None | 10 nM |
| 4-Methoxy derivative | OMe at pyrimidine | 25 nM |
| Piperidine-N-oxide | Oxidized piperidine | >100 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
